molecular formula C22H29N3O4 B246161 N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

Katalognummer B246161
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: RSAKDYYFUNSNDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for regulating the concentration of glutamate in the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been used extensively in scientific research to study the role of glutamate transporters in these disorders.

Wirkmechanismus

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can have both beneficial and detrimental effects on neuronal function. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have a high degree of selectivity for the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to increased excitability and synaptic plasticity. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, and to reduce the production of reactive oxygen species in astrocytes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high degree of selectivity for the glutamate transporter subtype EAAT2. This allows researchers to study the specific role of this transporter in neurological disorders, without affecting other glutamate transporters. However, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has a relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is not suitable for use in clinical trials, as it has not been tested for safety and efficacy in humans.

Zukünftige Richtungen

There are a number of future directions for research involving N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to be effective in reducing neuronal damage in animal models of these diseases, and further research is needed to determine whether it could be a viable treatment option for humans. Another area of interest is the potential use of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide in combination with other drugs to treat neurological disorders. For example, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to enhance the efficacy of certain anti-seizure medications in animal models of epilepsy.

Synthesemethoden

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethylpiperazine, followed by the addition of 4-nitrophenyl chloroformate and subsequent reduction with sodium dithionite. The resulting intermediate is then coupled with 4-aminophenylboronic acid to yield N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of glutamate transporters in neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy, as well as in preventing neuronal damage following stroke. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C22H29N3O4

Molekulargewicht

399.5 g/mol

IUPAC-Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H29N3O4/c1-5-24-10-12-25(13-11-24)18-8-6-17(7-9-18)23-22(26)16-14-19(27-2)21(29-4)20(15-16)28-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,23,26)

InChI-Schlüssel

RSAKDYYFUNSNDO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Kanonische SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.